1-(2-Fluorophenyl)-2-methylpropan-2-ol
Overview
Description
1-(2-Fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a tertiary alcohol group
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon using reagents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-(2-Fluorophenyl)-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-methylpropan-2-ol: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
1-(2-Bromophenyl)-2-methylpropan-2-ol:
1-(2-Iodophenyl)-2-methylpropan-2-ol: The presence of an iodine atom results in unique reactivity patterns and uses in organic synthesis.
The uniqueness of this compound lies in the specific effects imparted by the fluorine atom, which can influence the compound’s stability, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOZMGHHOVKFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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